molecular formula C10H11NO3 B14512859 4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 62723-87-9

4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B14512859
CAS No.: 62723-87-9
M. Wt: 193.20 g/mol
InChI Key: UPQIVMIVNSSBJU-UHFFFAOYSA-N
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Description

4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one involves the reaction of anthranilic acid derivatives with ethyl chloroformate under basic conditions. The reaction typically proceeds through the formation of an intermediate N-acylated anthranilic acid, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method. This method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. The reaction is carried out under mild conditions, resulting in high yields and simplified workup .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .

Properties

CAS No.

62723-87-9

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-ethoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H11NO3/c1-2-13-9-7-5-3-4-6-8(7)11-10(12)14-9/h3-6,9H,2H2,1H3,(H,11,12)

InChI Key

UPQIVMIVNSSBJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=CC=CC=C2NC(=O)O1

Origin of Product

United States

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